Bienvenue dans la boutique en ligne BenchChem!

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Lipophilicity Membrane Permeability Drug-likeness

4-Benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 897615-70-2) is a synthetic 1,3,4-oxadiazole-benzamide hybrid with molecular formula C22H17N3O2 and molecular weight 355.4 g/mol. The compound features a 4-benzyl substituent on the benzamide phenyl ring and a 5-phenyl group on the oxadiazole core, conferring a computed XLogP of 4.5 and topological polar surface area (TPSA) of 68 Ų.

Molecular Formula C22H17N3O2
Molecular Weight 355.397
CAS No. 897615-70-2
Cat. No. B2398461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
CAS897615-70-2
Molecular FormulaC22H17N3O2
Molecular Weight355.397
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26)
InChIKeyOJAKKVQLMAKLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 897615-70-2): Structural and Physicochemical Baseline for Procurement Decisions


4-Benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 897615-70-2) is a synthetic 1,3,4-oxadiazole-benzamide hybrid with molecular formula C22H17N3O2 and molecular weight 355.4 g/mol [1]. The compound features a 4-benzyl substituent on the benzamide phenyl ring and a 5-phenyl group on the oxadiazole core, conferring a computed XLogP of 4.5 and topological polar surface area (TPSA) of 68 Ų [1]. This scaffold belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which has been investigated for antibacterial, antiproliferative, and enzyme-inhibitory activities [2].

Why 4-Benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Interchanged with Closest Analogs


Within the N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide series, subtle modifications to the 4-position of the benzamide ring produce large shifts in lipophilicity, molecular weight, and rotatable bond count. The 4-benzyl substituent confers an XLogP of 4.5 compared to 3.2 for the 4-chloro analog (CID 805087) and an estimated ~3.5 for the 4-methyl analog (CAS 905424-87-5) [1][2]. These physicochemical differences can directly impact membrane permeability, off-target binding profiles, and biological activity, making simple substitution unreliable for assays tuned to a specific substitution pattern.

Quantitative Differentiation Evidence for 4-Benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Against Structural Analogs


Lipophilicity (XLogP) Advantage Over 4-Chloro and 4-Methyl Analogs

The target compound exhibits an XLogP of 4.5, which is 1.3 log units higher than the 4-chloro analog (CID 805087, XLogP 3.2) and approximately 1.0 log unit higher than the estimated XLogP of the 4-methyl analog (~3.5) [1][2]. Increased lipophilicity correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration.

Lipophilicity Membrane Permeability Drug-likeness

Increased Rotatable Bond Count Versus 4-Halogenated Analogs for Enhanced Conformational Flexibility

The 4-benzyl substituent contributes 2 additional rotatable bonds compared to the 4-chloro analog (5 vs 3 rotatable bonds), while maintaining identical TPSA (68 Ų) and hydrogen bond donor/acceptor counts [1][2]. This increased flexibility may allow better accommodation within irregular binding pockets without sacrificing polarity-guided selectivity.

Conformational Flexibility Target Engagement SAR

Class-Level Antibacterial Activity of N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold

N-(1,3,4-oxadiazol-2-yl)benzamide analogs, such as compound F6 (a halogenated derivative), demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) with MIC values of 1–2 µg/mL [1]. While direct data for the 4-benzyl derivative are not reported, the scaffold's inherent antibacterial properties, combined with the compound's optimized lipophilicity, support its prioritization over less-characterized 4-substituted analogs.

Antibacterial MRSA Drug-resistant pathogens

BindingDB Activity of 4-Benzyl-Containing Oxadiazole Analog Against Ras-Related Targets

A close structural analog sharing the 4-benzylbenzamide moiety—4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CID 3404474)—exhibited EC50 of 2.79 µM and IC50 of 7.92 µM against ADP-ribosylation factor GTPase-activating protein 1 (Rat) [1]. The target compound's 5-phenyl replacement of the benzodioxin group yields a lower TPSA (68 vs 86.5 Ų) and lower molecular weight (355.4 vs 413.4 g/mol), suggesting potentially improved cell permeability while retaining the critical 4-benzyl pharmacophore.

Ras inhibition ADP-ribosylation factor GTPase-activating protein

Favorable Rule-of-Five Compliance for Downstream Lead Optimization

The target compound satisfies all Lipinski Rule-of-Five criteria: molecular weight 355.4 g/mol (<500), XLogP 4.5 (<5), hydrogen bond donors 1 (<5), hydrogen bond acceptors 4 (<10) [1]. In comparison, the more potent but larger analog CID 3404474 has a TPSA of 86.5 Ų and molecular weight of 413.4 g/mol, placing it closer to the upper limits for oral bioavailability [2]. This positions the target compound as a more balanced starting point for lead optimization.

Drug-likeness ADME Lead optimization

Recommended Application Scenarios for 4-Benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Antibacterial Screening Campaigns Targeting Drug-Resistant Gram-Positive Pathogens

Leveraging the validated antibacterial activity of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold (MIC 1–2 µg/mL against MRSA and VRE for close analogs), this compound's enhanced lipophilicity (XLogP 4.5) may improve penetration into bacterial membranes [1][2]. Its favorable Rule-of-Five profile supports use as a starting hit in antibiotic lead optimization programs.

Ras-Pathway Inhibitor Discovery and Chemical Probe Development

A close structural analog with the identical 4-benzylbenzamide moiety demonstrated EC50 of 2.79 µM against ADP-ribosylation factor GTPase-activating protein 1 [3]. The target compound's lower molecular weight (355.4 vs 413.4 g/mol) and reduced TPSA (68 vs 86.5 Ų) suggest improved cell permeability, making it a prioritized candidate for Ras-targeted probe development.

Structure-Activity Relationship (SAR) Studies on 4-Position Benzamide Modifications

The 4-benzyl group provides a distinct lipophilic anchor (XLogP 4.5) and conformational flexibility (5 rotatable bonds) compared to 4-halogenated (XLogP 3.2, 3 rotatable bonds) and 4-methyl (estimated XLogP ~3.5) analogs [1][2]. This compound serves as an optimal reference point for SAR exploration of the 4-position hydrophobic pocket in target engagement studies.

Computational Chemistry and Molecular Docking Studies

With well-characterized computed properties (XLogP 4.5, TPSA 68 Ų, RotB 5) and a defined 3D structure [1], this compound is suitable for use as a docking benchmark or pharmacophore model building block in virtual screening campaigns targeting enzymes or receptors with hydrophobic binding sites.

Quote Request

Request a Quote for 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.